N-(2-Adamantyl)-2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-YL)propanamide
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Overview
Description
N-(2-Adamantyl)-2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-YL)propanamide is a complex organic compound characterized by its adamantyl group and pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Adamantyl)-2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-YL)propanamide typically involves multiple steps, starting with the preparation of the adamantyl group and the pyrazole ring. The adamantyl group is often synthesized through a Friedel-Crafts alkylation reaction, while the pyrazole ring can be formed via a cyclization reaction involving hydrazine and a 1,3-diketone. The final step involves coupling the adamantyl group with the pyrazole ring under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This typically requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-Adamantyl)-2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-YL)propanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The adamantyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, potassium permanganate, and various nucleophiles. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pressures to ensure optimal reaction rates.
Major Products Formed
Major products formed from these reactions include amine derivatives, oxides, and substituted adamantyl compounds
Scientific Research Applications
N-(2-Adamantyl)-2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-YL)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of N-(2-Adamantyl)-2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-YL)propanamide involves its interaction with specific molecular targets and pathways. The adamantyl group may enhance the compound’s ability to penetrate cell membranes, while the pyrazole ring can interact with enzymes and receptors. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other adamantyl derivatives and pyrazole-containing compounds, such as:
- N-(2-Adamantyl)-2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-YL)butanamide
- N-(2-Adamantyl)-2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-YL)ethanamide
Uniqueness
N-(2-Adamantyl)-2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-YL)propanamide is unique due to its specific combination of the adamantyl group and pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H26N4O3 |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-(2-adamantyl)-2-methyl-3-(5-methyl-3-nitropyrazol-1-yl)propanamide |
InChI |
InChI=1S/C18H26N4O3/c1-10(9-21-11(2)3-16(20-21)22(24)25)18(23)19-17-14-5-12-4-13(7-14)8-15(17)6-12/h3,10,12-15,17H,4-9H2,1-2H3,(H,19,23) |
InChI Key |
TWJUUFFJHWXYRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(C)C(=O)NC2C3CC4CC(C3)CC2C4)[N+](=O)[O-] |
Origin of Product |
United States |
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